1,11-Dimethylchrysene
Description
Structure
2D Structure
Properties
CAS No. |
52171-92-3 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3 |
InChI Key |
HCLIIKXGJGYUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,11 Dimethylchrysene and Its Analogs
De Novo Synthesis Approaches for the Chrysene (B1668918) Core
The de novo synthesis, or the construction of the chrysene molecule from simpler starting materials, is a cornerstone of accessing these compounds. This approach allows for a high degree of control over the final structure.
The construction of the four-fused rings of the chrysene core typically involves multi-step reaction sequences that build the aromatic system piece by piece. A common strategy involves the photocyclization of stilbene-like precursors. For instance, the synthesis of 5,11-dimethylchrysene (B89359) has been achieved through the photolysis of a mixture of cis- and trans-1-(2-methyl-1-naphthyl)-2-(2-methylphenyl)ethene. acs.orgnih.gov This key photochemical step forms the crucial carbon-carbon bond that closes the final ring of the chrysene skeleton.
Other classical methods for forming the chrysene ring system include cyclodehydration and dehydrogenation reactions. lookchem.com For example, a historical synthesis of chrysene derivatives involved the cyclodehydration of specific carbinols using reagents like phosphorus pentoxide, followed by dehydrogenation to achieve full aromaticity. lookchem.com More modern approaches may utilize transition metal catalysis, such as platinum(II)-catalyzed cyclization of 1-alkynylbiphenyls, to furnish the chrysene core efficiently. mpg.de
Computational studies have also explored the formation of PAHs like chrysene through mechanisms such as methyl addition/cyclization (MAC), which involves steps like hydrogen abstraction, methyl radical additions, and ring closures. nih.govsemanticscholar.org While often modeling combustion processes, these theoretical pathways provide insight into the fundamental reactions that can build complex aromatic structures.
The placement of methyl groups at the C1 and C11 positions (or C5 and C11) is a critical step that defines the target molecule. This is typically achieved by using appropriately substituted precursors in the ring-forming reactions.
In the synthesis of 5,11-dimethylchrysene reported by Amin et al., the methyl groups were already present on the precursor molecules. acs.orgnih.gov The synthesis started with 2-methyl-1-naphthaldehyde, which was reacted with 2-methylphenylmagnesium bromide to form an alcohol. Subsequent dehydration of this alcohol yielded a mixture of cis- and trans-1-(2-methyl-1-naphthyl)-2-(2-methylphenyl)ethene. The methyl groups are thus strategically positioned to end up at the desired locations following the photocyclization reaction that forms the chrysene product. acs.org This pre-functionalization strategy is a common and effective way to control the substitution pattern on the final PAH core.
The crude products of chrysene synthesis are almost always mixtures containing starting materials, intermediates, isomers, and byproducts. Therefore, rigorous purification is essential to isolate the desired compound in high purity.
Chromatography is an indispensable tool for the purification of 1,11-dimethylchrysene and its analogs. Column chromatography is frequently employed as a primary purification step. For the synthesis of 5,11-dimethylchrysene, the crude product obtained after photolysis was chromatographed on silica (B1680970) gel. acs.org Similarly, related dimethylchrysene (B14653177) isomers have been purified by filtration through silica with a suitable solvent to remove catalyst traces. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation of complex PAH mixtures, including chrysene derivatives. mobt3ath.comacs.org Reverse-phase HPLC, in particular, is effective for separating PAH isomers. mobt3ath.com For challenging separations of derivatives, such as diastereomeric diol epoxides of dimethylchrysene, preparative HPLC on silica gel columns can be used to isolate individual isomers. acs.org
| Technique | Stationary Phase | Eluent/Mobile Phase | Application Example | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane-CH₂Cl₂ (80:20) | Purification of 5,11-dimethylchrysene | acs.org |
| Flash Chromatography | Silica Gel | Hexane (B92381):EtOAc (10:1) | Separation of diastereomeric esters of a chrysene dihydrodiol | acs.org |
| Filtration | Silica | DCM | Removal of palladium catalyst from 4,10-dimethylchrysene | semanticscholar.org |
| Preparative HPLC | Econosil SI 10 OU | 2% diethyl ether in cyclohexane | Separation of bis-menthyloxy esters of 5,6-dimethylchrysene-1,2-dihydrodiol | acs.org |
| Analytical HPLC | Beckman Ultrasphere ODS | Acetonitrile (B52724) or Methanol gradients | Separation of chrysene derivative-DNA adducts and tetraols | acs.org |
Recrystallization is a classical and highly effective method for enhancing the purity of crystalline solids like this compound. After initial purification by chromatography, the isolated product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. This process allows for the formation of a highly ordered crystal lattice, which excludes impurities.
The final product of the 5,11-dimethylchrysene synthesis was recrystallized from a hexane-benzene mixture to yield needles. acs.org Other chrysene derivatives have been successfully recrystallized from solvents such as hexane, semanticscholar.org methanol, semanticscholar.org and benzene-ligroin mixtures. lookchem.com The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperature and low solubility at low temperature.
Advanced Purification and Isolation Techniques in this compound Synthesis
Synthesis of Chemically Modified Derivatives of this compound
Beyond the parent this compound, the synthesis of chemically modified derivatives is of significant interest for structure-activity relationship studies and materials science. These modifications can involve introducing additional alkyl or aryl groups, functional groups like hydroxyl or carboxyl groups, or creating bridged structures.
For example, a series of methyl-oxidized derivatives of 5-methylchrysene (B135471), such as 5-(hydroxymethyl)chrysene and 5-carbomethoxychrysene, have been synthesized. nih.gov The synthesis of bay-region bridged chrysenes has been achieved through methods like the oxidative photocyclization of stilbene (B7821643) carboxylic acids followed by dehydration. tandfonline.com Furthermore, π-extended dibenzo[g,p]chrysenes, which feature additional aromatic rings fused to the chrysene core, have been synthesized via oxidative cyclization using reagents like methanesulfonic acid. rsc.org These advanced syntheses demonstrate the versatility of the chrysene core as a scaffold for creating complex and functionally diverse molecules.
| Derivative Class | Synthetic Method | Key Reagents/Steps | Example Product | Reference |
|---|---|---|---|---|
| Methyl-Oxidized Chrysenes | Oxidation/Esterification | Benzylic bromination, hydrolysis, reduction | 5-(Hydroxymethyl)chrysene | acs.org |
| Bay-Region Bridged Chrysenes | Oxidative Photocyclization | Stilbene carboxylic acids, HF | Substituted bay-region bridged chrysenes | tandfonline.com |
| π-Extended Dibenzochrysenes | Oxidative Cyclization | Methanesulfonic acid (CH₃SO₃H) | π-extended dibenzo[g,p]chrysenes | rsc.org |
| Substituted Dihydrodiol Epoxides | Epoxidation | m-Chloroperbenzoic acid | 5-Ethylchrysene-1,2-diol-3,4-epoxide | psu.edu |
Preparation of Dihydro and Tetrahydro Analogs
The partial reduction of the aromatic system of chrysenes is a key strategy to produce dihydro and tetrahydro analogs. These compounds are crucial for studying the metabolic activation pathways of the parent PAH.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is a versatile method for the reduction of PAHs. The choice of catalyst, solvent, and reaction conditions can influence the extent and regioselectivity of the hydrogenation. For instance, ruthenium nanoparticles stabilized by triphenylphosphine (B44618) have been shown to be effective catalysts for the partial hydrogenation of various PAHs under mild conditions. rsc.org By optimizing the reaction parameters, good to excellent selectivities for partially hydrogenated products can be achieved. rsc.org In the context of chrysenes, catalytic hydrogenation can lead to the formation of various dihydro and tetrahydro isomers. For example, a study on the carcinogenicity of this compound also tested its 1,2,3,4-tetrahydro and 3,4-dihydro derivatives, implying their successful synthesis, likely through a catalytic hydrogenation approach. scispace.com
General catalytic hydrogenation of PAHs can also be achieved using precious metal catalysts such as platinum, palladium, and rhodium. mdpi.com These catalysts are known for their high activity in aromatic ring saturation. For instance, rhodium on alumina (B75360) has been shown to be effective in the hydrogenation of fluorene (B118485) to dodecahydrofluorene. mdpi.com The hydrogenation of PAHs over palladium nanoparticles has also been studied, revealing that the reaction is pseudo-first-order and that steric hindrance in the hydrogenated rings can slow down the rate of subsequent hydrogenations. nih.gov
Table 1: Catalysts for Hydrogenation of Polycyclic Aromatic Hydrocarbons
| Catalyst System | Substrate Examples | Key Features |
| Ruthenium nanoparticles with PPh₃ | Naphthalene, Anthracene, Phenanthrene | Mild reaction conditions, good selectivity for partial hydrogenation. rsc.org |
| Rh/Al₂O₃ | Fluorene | High activity for complete saturation. mdpi.com |
| Palladium nanoparticles | Various PAHs | Efficient conversion to saturated polycyclic hydrocarbons under mild conditions in supercritical CO₂. nih.gov |
| TiO₂ (dust analog) | Naphthalene, Anthracene, Coronene | Catalytic hydrogenation under vacuum conditions without external hydrogen source. nasa.gov |
Regioselective Reduction Techniques
Achieving regioselectivity in the reduction of chrysenes is critical for synthesizing specific dihydro or tetrahydro isomers. Metal-ammonia reductions, such as the Birch reduction, are powerful tools for the regioselective reduction of aromatic systems. acs.org These reactions proceed via electron transfer from the metal to the aromatic substrate, followed by protonation. The regioselectivity is governed by the electronic properties of the substrate and the stability of the intermediate radical anions and dianions. For the chrysene ring system, metal-ammonia reduction has been shown to be both regiospecific and stereoselective. acs.org This method allows for the targeted reduction of specific rings within the chrysene core, providing access to a range of partially hydrogenated isomers that may not be easily accessible through catalytic hydrogenation.
Synthesis of Oxidized and Oxygenated Derivatives
The oxidation of methylchrysenes is a key area of research, as the resulting metabolites are often the ultimate carcinogenic species.
Formation of Oxo and Hydroxyl Derivatives
The synthesis of oxo and hydroxyl derivatives of chrysenes can be achieved through various oxidative methods. For instance, the 1-oxo derivative of 1,2,3,4-tetrahydro-1,11-dimethylchrysene has been synthesized and tested for carcinogenicity. scispace.com While the specific synthetic route was not detailed, such transformations often involve the oxidation of a methylene (B1212753) group adjacent to an aromatic ring.
In a study focused on hydroxychrysenes, 2-hydroxychrysene (B107985) and 6-hydroxychrysene (B107994) were studied to understand their regioselective toxicity. nih.govacs.orgnih.gov The formation of these hydroxylated derivatives can occur through metabolic processes involving cytochrome P450 enzymes. nih.govacs.orgnih.gov Synthetically, the introduction of a hydroxyl group onto the chrysene skeleton can be a challenging multistep process, often involving the construction of the ring system from a precursor already bearing the oxygen functionality.
Targeted Methyl Oxidation Pathways
The oxidation of the methyl groups in dimethylchrysenes is a critical activation pathway. Studies on 5-methylchrysene have shown that methyl oxidation can lead to the formation of hydroxymethyl and carboxychrysene derivatives. For example, 5-(hydroxymethyl)chrysene and 5-carbomethoxychrysene have been synthesized. nih.gov The synthesis of 5,11-dimethylchrysene and its methyl-oxidized derivatives has also been reported. nih.govacs.org These syntheses provide a model for how the methyl groups of this compound could be targeted for oxidation.
A general method for the oxidation of methyl groups on PAHs involves reagents like potassium permanganate (B83412) (KMnO₄). mdpi.com For instance, 3-methylchrysene (B135459) has been oxidized to chrysene-3-carboxylic acid using KMnO₄. mdpi.com This suggests that a similar approach could potentially be used to oxidize one or both methyl groups of this compound.
Table 2: Examples of Oxidized Chrysene Derivatives
| Compound | Parent Compound | Synthetic Precursor/Method | Reference |
| 1,2,3,4-Tetrahydro-1-oxo-1,11-dimethylchrysene | This compound | Implied synthesis from the tetrahydro derivative. | scispace.com |
| 5-(Hydroxymethyl)chrysene | 5-Methylchrysene | Synthesis reported in the context of mutagenicity studies. | nih.gov |
| 5-Carbomethoxychrysene | 5-Methylchrysene | Synthesis reported in the context of mutagenicity studies. | nih.gov |
| Chrysene-3-carboxylic acid | 3-Methylchrysene | Oxidation with KMnO₄. | mdpi.com |
Strategies for Bay-Region Modified Chrysenes and Related Structures
The "bay region" of chrysenes and other PAHs is a sterically hindered region that is often implicated in their carcinogenic activity. The synthesis of chrysenes with modifications in this region is therefore of significant interest. A common strategy for constructing the chrysene skeleton is through photochemical cyclization reactions. For example, the Mallory reaction, which involves the photochemical cyclization of stilbene-type precursors, has been used to synthesize various methylchrysenes. mdpi.com The synthesis of bay-region bridged chrysenes has been achieved through the oxidative photocyclization of stilbene carboxylic acids. tandfonline.com This methodology allows for the introduction of functional groups and bridges in the bay region.
The synthesis of 5,11-dimethylchrysene, an isomer of this compound, has been reported. nih.govacs.org While the specific synthetic details can vary, these syntheses often involve the construction of the chrysene ring system from smaller, appropriately substituted precursors. For instance, the synthesis of 5-methylchrysene has been well-documented and serves as a basis for the synthesis of its dimethylated analogs. acs.org
Comparative Synthetic Strategies for Related Methylated Chrysenes
The specific placement of methyl groups on the chrysene skeleton can lead to vastly different biological activities. Comparing the synthetic routes for different isomers, such as 5,11-dimethylchrysene, provides insight into how chemists can selectively target a desired substitution pattern.
The synthesis of 5,11-dimethylchrysene has been accomplished to explore the structural requirements for mutagenicity in this class of compounds. nih.govacs.org A key step in its reported synthesis is the photocyclization of a precursor mixture containing cis- and trans-1-(1-naphthyl)-2-(m-tolyl)ethene. acs.org This photochemical approach directly forms the desired dimethylated chrysene framework. This method highlights how the strategic placement of methyl groups on the stilbene-like precursor dictates the final substitution pattern on the chrysene product. The resulting 5,11-dimethylchrysene was characterized by its physical and spectral properties. acs.org
Table 1: Synthesis and Properties of 5,11-Dimethylchrysene
| Property | Value |
|---|---|
| Precursor | 1-(1-Naphthyl)-2-(m-tolyl)ethene |
| Reaction Type | Photolysis (Photocyclization) |
| Yield | 7% |
| Appearance | Needles |
| Melting Point | 125-126 °C |
| Mass Spectrum (m/e) | 256 (M+), 241 |
| ¹H NMR (δ) | 3.0 (s, 6 H), 7.3-7.9 (m, 8 H), 8.3-8.6 (m, 2 H) |
Data sourced from Amin et al., 1979. acs.org
To conduct comprehensive research, a diverse library of substituted chrysenes is often required. Synthetic chemists have developed numerous strategies to vary the substitution patterns on the chrysene core, creating analogs for wide-ranging studies. acs.org
For instance, a variety of monomethylated chrysenes, including the 1-, 2-, 3-, and 6-methyl isomers, have been prepared as single, pure isomers using photochemical cyclization. nih.gov The synthesis of 2-methylchrysene (B135452) was achieved by controlling the regioselectivity through the elimination of an ortho-methoxy group under acidic, oxygen-free conditions, a method that circumvents the formation of isomeric mixtures. mdpi.comnih.gov
Beyond simple methylation, more profound structural modifications are used to create novel chrysene-based systems. The synthesis of azachrysenes, where a carbon atom in the aromatic core is replaced by a nitrogen atom, has been achieved through methods like Heck coupling reactions and Bischler-Napieralski cyclizations. chim.it Furthermore, to modulate electronic and material properties, π-extended dibenzo[g,p]chrysenes have been synthesized. rsc.org These larger, more complex structures are often built using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach additional aromatic rings before a final acid-catalyzed oxidative cyclization completes the rigid framework. rsc.org These advanced strategies demonstrate the versatility of modern organic synthesis in creating a broad spectrum of chrysene derivatives for targeted research applications. acs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5,11-Dimethylchrysene |
| 1-Methylchrysene |
| 2-Methylchrysene |
| 3-Methylchrysene |
| 6-Methylchrysene (B138361) |
| 1-(1-Naphthyl)-2-(m-tolyl)ethene |
| Azachrysenes |
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopic techniques are indispensable for confirming the structure of synthesized or isolated compounds. By interacting with molecules on an atomic and molecular level, these methods generate unique spectral fingerprints that reveal the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. weebly.com It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about their chemical environment and connectivity within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and arrangement of hydrogen atoms in a molecule. The spectrum of 1,11-Dimethylchrysene is expected to show distinct signals for the aromatic protons on the chrysene (B1668918) backbone and the aliphatic protons of the two methyl groups.
The protons of the two methyl groups (-CH₃) would appear as sharp singlet peaks in the upfield region of the spectrum, typically between 2.0 and 3.0 ppm. researchgate.net The singlet nature of these peaks indicates that there are no adjacent protons to couple with. The integration of these signals would correspond to six protons (three for each methyl group), confirming their presence.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| Aromatic (C-H) | 7.0 - 9.0 | Doublet, Triplet, Multiplet | Complex splitting patterns due to coupling between adjacent aromatic protons. |
| Methyl (CH₃) | 2.0 - 3.0 | Singlet | Sharp signal integrating to 6 protons, confirming two equivalent methyl groups. |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. weebly.com Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. chemguide.co.uk The molecular formula of this compound is C₂₀H₁₆. ncats.io
The spectrum would display 20 distinct peaks, corresponding to the 18 carbons of the chrysene core and the two carbons of the methyl groups. Carbons in the aromatic rings typically resonate in the range of 120-150 ppm. oregonstate.educompoundchem.com Quaternary carbons (those not bonded to any hydrogen atoms), such as C1, C11, and the carbons at the ring junctions, generally show weaker signals compared to protonated carbons. chemguide.co.uk The two methyl carbons are expected to appear in the upfield region of the spectrum, typically between 15-25 ppm. compoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Features |
| Aromatic Quaternary (C) | 125 - 150 | Typically weaker signals. Includes C1, C11, and ring junction carbons. |
| Aromatic (C-H) | 120 - 140 | Stronger signals for protonated aromatic carbons. |
| Methyl (CH₃) | 15 - 25 | Signal corresponding to the two equivalent methyl group carbons. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₂₀H₁₆), HRMS would confirm the molecular weight of 256.341 atomic mass units. ncats.io This high level of accuracy enables differentiation between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula.
Tandem Mass Spectrometry (MS/MS) is an essential tool for identifying and structuring the metabolites of compounds like dimethylchrysene (B14653177). nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of a metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. mdpi.com This process creates a unique fragmentation pattern that serves as a structural fingerprint for the molecule.
Studies on the metabolism of related compounds, such as 5,11-dimethylchrysene (B89359), have shown that biotransformation typically involves oxidations, leading to the formation of dihydrodiols, chrysenols (hydroxylated derivatives), and hydroxymethylchrysenols. nih.gov Using LC-MS/MS, these metabolites can be separated chromatographically and then analyzed. nih.gov The mass spectrometer would first detect the precursor ions corresponding to the masses of these oxygenated metabolites (e.g., M+16 for a hydroxylated metabolite, M+34 for a dihydrodiol). Subsequent MS/MS analysis of these precursor ions would yield specific fragmentation patterns, allowing for the precise identification of the metabolite's structure and the location of the modification. researchgate.net This "fingerprinting" is critical for understanding the metabolic pathways of polycyclic aromatic hydrocarbons. nih.govdtu.dk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are essential for the separation and analysis of this compound from complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons like this compound. uci.edu It is widely used for both the isolation and quantification of this compound in various samples. nih.govnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. uci.edu
For PAH analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724), methanol, and water. uci.educdc.gov The elution order of PAHs is generally related to their hydrophobicity and molecular size.
Fluorescence detection is often coupled with HPLC for the sensitive and selective detection of PAHs, including chrysene and its derivatives. nih.gov The quantification of this compound is achieved by comparing its peak area in the chromatogram to that of a known standard. uci.edu
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. sci-hub.box This technique utilizes columns packed with smaller particles (typically sub-2 µm), which requires operation at higher pressures. sci-hub.boxmdpi.com
The primary advantages of UPLC for the analysis of this compound include:
Improved Resolution: The smaller particle size leads to narrower peaks and better separation of closely related compounds, which is particularly beneficial for resolving isomers of dimethylchrysene. sci-hub.box
Increased Speed: UPLC methods can significantly reduce analysis times, often from minutes to seconds, without compromising separation quality. sci-hub.box
Enhanced Sensitivity: The sharper peaks result in higher peak heights and improved signal-to-noise ratios, leading to lower detection limits. sci-hub.boxnih.gov
Integration of Analytical Techniques for Complex Mixture Analysis
The analysis of this compound in complex environmental or biological samples often necessitates the coupling of chromatographic separation with mass spectrometric detection.
Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov It is particularly useful for the trace-level detection of PAHs and their derivatives in complex matrices. nih.govnemc.us The use of atmospheric pressure photoionization (APPI) as an ionization source has been shown to be effective for the analysis of PAHs by LC-MS/MS. nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS): This state-of-the-art technique combines the superior separation capabilities of UHPLC with the high-resolution and accurate-mass (HR-AM) measurement capabilities of the Orbitrap mass analyzer. mdpi.comnih.govmdpi.com UHPLC-Q-Orbitrap MS allows for the confident identification and quantification of this compound, even in the presence of interfering compounds. thermofisher.comnih.govnih.gov The high mass accuracy of the Orbitrap enables the determination of the elemental composition of the detected ions, further confirming the identity of the target analyte. mdpi.com
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by chromophores. | Provides information about the conjugated π-electron system; useful for quantification. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies characteristic functional groups (aromatic C-H, aliphatic C-H, C=C). |
| HPLC | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Effective for isolation and quantification, especially when coupled with fluorescence detection. uci.edunih.gov |
| UPLC | A high-pressure version of HPLC using smaller stationary phase particles. | Offers higher resolution, faster analysis times, and increased sensitivity compared to HPLC. sci-hub.boxmdpi.com |
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry. | Provides high selectivity and sensitivity for trace-level analysis in complex mixtures. nih.govnemc.us |
| UHPLC-Q-Orbitrap MS | Integrates ultra-high-performance liquid chromatography with high-resolution accurate-mass spectrometry. | Enables confident identification and quantification through high resolution and accurate mass measurements. mdpi.comnih.gov |
Computational Software for Automated Structural Elucidation (e.g., Mass Frontier)
Computational tools for automated structural elucidation typically integrate with high-resolution mass spectrometry (HRMS) data, particularly from techniques like gas chromatography-mass spectrometry (GC-MS). These software packages employ algorithms to deconvolve complex chromatograms, identify molecular ions, and analyze fragmentation patterns to propose candidate structures.
One such example of a specialized computational workflow is PAH-Finder , a data-driven approach that combines machine learning with HRMS. This system is designed to overcome the limitations of traditional library-based identification, which can be hampered by incomplete spectral databases. PAH-Finder utilizes a novel method to assess the fragment distribution in mass spectra by normalizing fragment m/z values relative to the molecular ion peak. It then employs a random forest model trained on a substantial number of PAH spectra to distinguish them from background signals with a high degree of accuracy. Furthermore, PAH-Finder incorporates the analysis of doubly charged fragments and molecular formula prediction to enhance the reliability of identification. In practical applications, such a tool has demonstrated a significant increase in the efficiency of annotating PAHs in complex samples compared to standard library searches.
Another relevant software is PARADISe , which is based on the PARAFAC2 model. This program is adept at deconvoluting complex GC-MS data, a common scenario when analyzing environmental samples containing numerous PAH isomers. By resolving overlapping chromatographic peaks, PARADISe allows for the extraction of pure mass spectra, which can then be matched against spectral libraries like the NIST MS library for identification. This approach has been successfully evaluated for the qualitative analysis of PAHs, polychlorinated biphenyls (PCBs), and organic pesticides in challenging matrices.
The general workflow for these computational tools in the context of identifying a compound like this compound would involve the following steps:
| Step | Description |
| 1. Data Acquisition | High-resolution mass spectrometry data is acquired, typically using GC-MS to separate isomers. |
| 2. Deconvolution | The software processes the raw data to separate the signals of co-eluting compounds. |
| 3. Molecular Formula Determination | The accurate mass measurement of the molecular ion is used to determine the elemental composition. |
| 4. Fragmentation Analysis | The software analyzes the fragmentation pattern and compares it to either a library of known spectra or predicted fragmentation pathways based on known chemical principles. |
| 5. Candidate Generation and Scoring | A list of potential isomeric structures is generated and ranked based on the match between the experimental and theoretical/library data. |
For a molecule such as this compound, the software would need to differentiate it from other dimethylchrysene isomers based on subtle differences in their mass spectral fragmentation patterns and chromatographic retention times. The prediction of fragmentation pathways for methylated PAHs is a key feature of more advanced software, which can aid in the tentative identification of compounds not present in spectral libraries.
X-ray Crystallographic Studies on Related Chrysene Derivatives
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific crystal structure for this compound has not been reported in publicly available crystallographic databases, the analysis of closely related chrysene derivatives provides valuable insights into the molecular geometry and intermolecular interactions that can be expected for this compound.
The parent compound, chrysene , has been the subject of crystallographic studies. The crystal structure of chrysene reveals a planar polycyclic aromatic system. The arrangement of molecules in the solid state is governed by π-π stacking and C-H···π interactions, which are common for aromatic hydrocarbons. High-pressure X-ray diffraction studies on chrysene have also been conducted to understand the changes in its crystal structure under compression, revealing the stability of its molecular packing.
Below is a table summarizing the crystallographic data for chrysene, which serves as a fundamental reference for understanding the structural characteristics of its derivatives.
| Parameter | Chrysene |
| Formula | C₁₈H₁₂ |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| Unit Cell Dimensions | a = 22.64 Å, b = 6.163 Å, c = 8.231 Å |
| α = 90°, β = 97.56°, γ = 90° | |
| Volume | 1139.7 ų |
| Z | 4 |
In the absence of experimental crystallographic data for this compound, computational methods for crystal structure prediction (CSP) have become increasingly powerful tools. mdpi.comrsc.org These in silico techniques explore the potential packing arrangements of a molecule in the crystalline state and rank them based on their calculated lattice energies. rsc.org The goal of CSP is to identify the most thermodynamically stable crystal structures, which are the most likely to be observed experimentally. rsc.org
The process of CSP for a molecule like this compound would involve:
Conformational Analysis: Determining the low-energy conformations of the isolated molecule. For a relatively rigid molecule like a dimethylchrysene, this is primarily concerned with the orientation of the methyl groups.
Structure Generation: Generating a large number of plausible crystal packing arrangements in various common space groups.
Energy Minimization: Optimizing the geometry of these generated structures using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections.
Ranking: Ranking the predicted structures based on their calculated lattice energies to create a crystal energy landscape.
Mechanistic Investigations of 1,11 Dimethylchrysene Interactions with Biological Systems in Vitro and Model Organisms
Biotransformation Pathways of 1,11-Dimethylchrysene and its Derivatives
The metabolic fate of this compound, a methylated polycyclic aromatic hydrocarbon (PAH), has been elucidated through in vitro studies utilizing liver homogenates from model organisms. These investigations reveal that the compound undergoes extensive Phase I metabolism, leading to the formation of several oxidized derivatives, including dihydrodiols and chrysenols. nih.govoup.com The specific pathways and the resulting metabolites are crucial for understanding the biological activity of the parent compound.
The use of liver S9 fractions is a standard in vitro method for studying the metabolism of xenobiotics. nih.govresearchgate.net These preparations contain both the microsomal and cytosolic fractions of liver cells, providing a rich milieu of metabolic enzymes, including those responsible for Phase I and Phase II reactions. nih.govthermofisher.com Investigations into this compound (referred to in source literature as 5,11-dimethylchrysene) have utilized the 9000 x g supernatant (S9 fraction) from the livers of rats and mice to identify its metabolic products. nih.govoup.com This system effectively simulates the initial metabolic processes that occur in the liver. nih.gov
The initial step in the biotransformation of PAHs is typically an oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, the extrahepatic enzymes CYP1A1 and CYP1B1 are well-documented for their high catalytic activity in the metabolic activation of PAHs. nih.gov These enzymes convert the aromatic structure into a reactive epoxide intermediate. nih.gov Studies on related methylated chrysenes confirm the involvement of CYP1A1 in their metabolic activation. nih.gov In the key metabolic study of this compound, liver S9 fractions were used from rats and mice pre-treated with 3-methylcholanthrene, a known inducer of CYP1A enzymes, indicating the central role of this enzyme subfamily in its metabolism. nih.govoup.com
Following the initial oxidation by CYP enzymes to an epoxide, the intermediate can be hydrolyzed by the enzyme epoxide hydrolase. This enzymatic reaction involves the addition of water to the epoxide ring, resulting in the formation of a more stable and water-soluble trans-dihydrodiol. nih.gov This conversion is a critical step in the metabolic pathway of many PAHs and is responsible for producing the dihydrodiol metabolites of this compound observed in in vitro assays. oup.comnih.gov
Metabolites from the incubation of this compound with mouse and rat liver S9 fractions were successfully separated and identified using high-performance liquid chromatography (h.p.l.c.), with characterization based on their ultraviolet (u.v.) and mass spectrometry (m.s.) profiles, as well as by comparison to synthetic standards. nih.govoup.com The research identified four classes of metabolites: dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols. nih.govoup.com A significant finding was that, unlike some other dimethylchrysene (B14653177) isomers, the methyl group at the 11-position did not inhibit metabolic oxidation at the adjacent 1,2-positions. nih.govoup.com
Among the principal products formed from the metabolism of this compound by liver supernatants from control rats and mice was a dihydrodiol. oup.com This metabolite was identified as 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene. oup.com The formation of this specific dihydrodiol is considered significant because such metabolites in the "bay region" of methylated PAHs are often precursors to highly reactive diol epoxides. nih.govoup.com
In addition to dihydrodiols, phenolic metabolites, or chrysenols, were identified as major products. oup.com Specifically, 1-hydroxy-5,11-dimethylchrysene and 3-hydroxy-5,11-dimethylchrysene were among the principal metabolites formed in incubations with liver S9 fractions from control animals. oup.com Their structures were confirmed through ultraviolet and mass spectrometry. oup.com
Interactive Data Table: Principal Metabolites of this compound in Liver S9 Fractions
The following table summarizes the primary metabolites identified after incubating this compound with liver S9 fractions from control model organisms, as described in the cited research. oup.com
| Metabolite Class | Specific Metabolite Identified |
| Dihydrodiol | 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene |
| Chrysenol (Phenol) | 1-hydroxy-5,11-dimethylchrysene |
| Chrysenol (Phenol) | 3-hydroxy-5,11-dimethylchrysene |
| Hydroxymethylchrysene | 5-hydroxymethyl-11-methylchrysene |
Identification and Characterization of Metabolites
Hydroxymethylchrysene and Hydroxymethylchrysenol Metabolites
In vitro studies on the metabolism of dimethylchrysene isomers, such as 5,11-dimethylchrysene (B89359), using liver microsomes from rats and mice have demonstrated that metabolic pathways are not limited to the aromatic rings. nih.gov The methyl groups themselves are susceptible to oxidative metabolism, leading to the formation of hydroxymethylchrysenes and further oxidized metabolites like hydroxymethylchrysenols. nih.gov
The formation of these metabolites is a result of hydroxylation of the methyl groups, a reaction catalyzed by cytochrome P450 enzymes. nih.gov For instance, in the metabolism of 5,11-dimethylchrysene, 5-hydroxymethyl-11-methylchrysene was identified as a significant metabolite in liver supernatants from control rats and mice. oup.com This indicates that methyl group oxidation is a notable metabolic pathway for dimethylated chrysenes. Further oxidation of the newly formed hydroxymethyl group can lead to the corresponding aldehyde and carboxylic acid, or the aromatic ring can undergo further hydroxylation to form hydroxymethylchrysenols. nih.gov
The table below summarizes the key metabolites identified in in vitro studies of a closely related isomer, 5,11-dimethylchrysene.
| Precursor Compound | Metabolite | Metabolic Pathway |
| 5,11-Dimethylchrysene | 5-Hydroxymethyl-11-methylchrysene | Methyl Group Hydroxylation |
| 5,11-Dimethylchrysene | Hydroxymethylchrysenols | Methyl Group and Ring Hydroxylation |
Influence of Molecular Structure on Metabolic Regioselectivity
The position of methyl groups on the chrysene (B1668918) core profoundly influences the regioselectivity of metabolic enzymes, thereby dictating the preferred sites of metabolic activation and detoxification.
Impact of Peri-Methyl Group Substitution on Metabolic Pathways
The presence of a methyl group in a "peri" position, which is adjacent to a "bay region," can significantly hinder metabolism at the nearby 1,2-positions. This steric hindrance was observed in the metabolism of 5,12-dimethylchrysene (B79122), where the 12-methyl group is in a peri position. nih.gov This resulted in a strong inhibition of the formation of 1-hydroxy-5,12-dimethylchrysene and 1,2-dihydro-1,2-dihydroxy-5,12-dimethylchrysene. nih.gov Consequently, metabolism was redirected to other sites on the molecule, such as the 7,8-position. nih.gov
In contrast, for 5,11-dimethylchrysene, the methyl group at position 11 is not in a peri position relative to the 1,2-double bond. As a result, there was no inhibition of metabolism at the 1,2-positions, and 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene was a major metabolite. nih.gov This metabolite is considered a proximate carcinogen, as it can be further metabolized to a bay-region diol epoxide. nih.gov The lack of steric hindrance at the 1,2-position in 5,11-dimethylchrysene may contribute to its higher tumorigenicity compared to the 5,12-isomer. nih.govnih.gov Given the structural similarity, it can be inferred that the 1-methyl group in this compound would not sterically hinder metabolism at the adjacent 11,12-positions.
| Compound | Position of Peri-Methyl Group | Effect on Metabolism at Adjacent 1,2-Positions |
| 5,12-Dimethylchrysene | Yes (at C12) | Strong Inhibition |
| 5,11-Dimethylchrysene | No | No Inhibition |
Stereochemical Aspects of Metabolic Activation Pathways
For many methylated PAHs, the biological activity is dependent on the absolute configuration of the resulting diol epoxide. For instance, in the case of 5-methylchrysene (B135471), the (+)-(1R,2R)-dihydrodiol is the enantiomer that is further metabolized to the highly carcinogenic (+)-(1S,2R,3S,4R)-1,2-diol-3,4-epoxide. This stereoisomer is believed to be the ultimate carcinogenic metabolite. The stereochemistry of the dihydrodiol precursors is crucial, as it determines the conformation of the final diol epoxide, which in turn affects its reactivity with DNA.
Molecular Interactions with Cellular Components in Experimental Models (Non-Clinical Focus)
Investigation of DNA Adduct Formation by Reactive Metabolites
The carcinogenicity of many PAHs, including methylated chrysenes, is attributed to the covalent binding of their reactive metabolites to cellular macromolecules, most notably DNA. d-nb.info The formation of DNA adducts is a critical event in the initiation of chemical carcinogenesis. d-nb.info Reactive diol epoxide metabolites of PAHs are electrophilic and can attack nucleophilic sites on DNA bases. d-nb.info
Studies with various dimethylchrysene isomers have shown that they can be metabolically activated to form DNA adducts. For example, the diol epoxides of 5,6-dimethylchrysene (B1219006) have been shown to react with DNA to form adducts. nih.gov These reactions typically occur with the exocyclic amino groups of purine (B94841) bases. nih.gov The formation of such adducts can lead to mutations if not repaired, potentially initiating the process of carcinogenesis. d-nb.info
Characterization of DNA Adduct Structures
The specific structures of DNA adducts formed by reactive metabolites of chrysenes have been characterized in studies of related compounds. For instance, the anti-11,12-dihydrodiol 13,14-epoxide of benzo[g]chrysene, which has a similar fjord region to that expected for a diol epoxide of this compound, was found to react with DNA primarily at the N6 position of deoxyadenosine (B7792050). nih.gov Adducts with deoxyguanosine are also formed, though often to a lesser extent. nih.govnih.gov
The characterization of these adducts often involves spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. nih.govnih.gov Studies on 5,6-dimethylchrysene diol epoxides have shown that both syn and anti diastereomers react with deoxyadenosine and deoxyguanosine residues. nih.gov The stereochemistry of the diol epoxide influences the structure of the resulting DNA adduct, with trans and cis addition products being possible. nih.gov For the anti-dihydrodiol epoxide of 5,6-dimethylchrysene, the trans adducts were found to predominate. nih.gov
| Reactive Metabolite (Analog) | Primary Site of DNA Adduction |
| anti-Benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxide | Deoxyadenosine |
| 5,6-Dimethylchrysene diol epoxides | Deoxyadenosine and Deoxyguanosine |
Site-Specific DNA Binding Studies
Current scientific literature available for review does not provide specific studies on the site-specific DNA binding of this compound. While research has been conducted on the DNA adducts formed by other methylated chrysene derivatives, such as 5,6-dimethylchrysene, and other polycyclic aromatic hydrocarbons (PAHs), direct evidence detailing the covalent binding of this compound to specific DNA bases or sequences is not presently available. The formation of DNA adducts by metabolites of PAHs is a critical step in the initiation of carcinogenesis, and the absence of data for this specific isomer highlights an area for future research.
Interactions with Other Biomolecules (e.g., Proteins, RNA)
Detailed investigations into the specific interactions of this compound with other biomolecules, such as proteins and RNA, have not been extensively reported in the available scientific literature. The metabolic activation of PAHs can lead to reactive intermediates that are capable of forming covalent bonds with cellular macromolecules beyond DNA. These interactions can potentially disrupt normal cellular functions. However, specific studies identifying protein or RNA adducts of this compound, or detailing its binding affinities to specific proteins or RNA molecules, are not currently available.
Comparative Mechanistic Studies with Related Methylated Polycyclic Aromatic Hydrocarbons
Differential Metabolic Activation of 5,11- vs. 5,12-Dimethylchrysene in Vitro
The metabolic activation of methylated chrysenes is a key determinant of their biological activity. In vitro studies using mouse and rat liver homogenates have revealed significant differences in the metabolic pathways of 5,11-dimethylchrysene and its isomer, 5,12-dimethylchrysene. nih.govoup.com
The position of the methyl groups plays a crucial role in directing the metabolic fate of these compounds. The peri-methyl group in the 12-position of 5,12-dimethylchrysene sterically hinders metabolism at the adjacent 1,2-positions. nih.govoup.com This inhibition is evident in the dramatically lower formation of the 1,2-dihydrodiol metabolite for 5,12-dimethylchrysene compared to 5,11-dimethylchrysene. nih.govoup.com The 1,2-dihydrodiol is a precursor to the highly reactive bay-region diol epoxide, which is often the ultimate carcinogenic metabolite of PAHs.
In contrast, the 11-methyl group in 5,11-dimethylchrysene does not inhibit metabolism at the 1,2-positions, allowing for the formation of the 1,2-dihydrodiol. nih.govoup.com This differential metabolism is thought to be a primary reason for the higher tumorigenicity observed for 5,11-dimethylchrysene compared to the inactive 5,12-dimethylchrysene. nih.govoup.com
| Compound | Metabolic Feature | Observation in Vitro (Mouse and Rat Liver Homogenates) | Implication for Carcinogenicity |
|---|---|---|---|
| 5,11-Dimethylchrysene | Metabolism at 1,2-positions | Not inhibited, leading to the formation of 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene. nih.govoup.com | Formation of the proximate tumorigenic 1,2-dihydrodiol is permitted. nih.govoup.com |
| 5,12-Dimethylchrysene | Metabolism at 1,2-positions | Strongly inhibited by the peri-methyl group at the 12-position. nih.govoup.com | Formation of the proximate tumorigenic 1,2-dihydrodiol is significantly reduced. nih.govoup.com |
Structure-Activity Relationships in Biological Interaction Potential
The biological activity of methylated PAHs, including chrysenes, is intimately linked to their molecular structure. The position of methyl groups on the chrysene ring system significantly influences their carcinogenic and mutagenic potential.
A key determinant of carcinogenicity in methylated chrysenes is the presence of a methyl group in a bay region and a free peri position adjacent to an unsubstituted angular ring. nih.gov The bay region is a sterically hindered area of the molecule, and the presence of a methyl group in this region can lead to a distorted, non-planar structure. nih.gov This distortion is believed to enhance the reactivity of the bay-region diol epoxides, the ultimate carcinogenic metabolites.
Studies comparing various dimethylchrysene isomers have shown that those with a bay-region methyl group, such as 5,11-dimethylchrysene, tend to have higher tumorigenic activity. nih.gov In contrast, isomers where methylation hinders the formation of a bay-region diol epoxide, like 5,12-dimethylchrysene, are often inactive or weakly active. nih.gov The steric effects of the methyl groups can influence the conformation of the diol epoxide metabolites, which in turn affects their ability to interact with and form covalent adducts with DNA.
| Structural Feature | Influence on Biological Interaction Potential | Example |
|---|---|---|
| Bay-region methyl group | Generally increases tumorigenic activity by promoting the formation of reactive bay-region diol epoxides and potentially enhancing their interaction with DNA. nih.gov | 5-Methylchrysene, 5,11-Dimethylchrysene |
| Methyl group at a peri position hindering bay-region metabolism | Significantly reduces or abolishes tumorigenic activity by sterically blocking the formation of the ultimate carcinogenic metabolites. nih.govoup.com | 5,12-Dimethylchrysene |
| Molecular distortion due to steric hindrance | Can lead to non-planar structures that may have altered interactions with metabolic enzymes and DNA. nih.gov | 5,6-Dimethylchrysene, 5,12-Dimethylchrysene |
Theoretical and Computational Chemistry of 1,11 Dimethylchrysene
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of polycyclic aromatic hydrocarbons (PAHs) like 1,11-dimethylchrysene. These calculations can determine various molecular properties, including orbital energies, electron density distribution, and the energies of different electronic states, which are crucial for understanding the molecule's behavior in chemical reactions.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model the electronic structure of molecules. DFT, in particular, has become a standard tool for studying PAHs due to its balance of computational cost and accuracy. bohrium.comresearchgate.net For this compound, DFT calculations would be employed to optimize the molecular geometry, revealing how steric hindrance between the methyl groups in the bay region distorts the planar chrysene (B1668918) backbone.
These calculations can also predict key electronic properties that govern reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides an estimate of the chemical reactivity and the energy required for electronic excitation. While specific DFT data for this compound is not widely published, calculations on related methylated PAHs show that the positions of methyl groups significantly influence these electronic parameters. researchgate.net DFT is also used to calculate NMR chemical shifts, which can help in the structural elucidation of isomers and their conformers in solution. mdpi.com
Illustrative Data from a Hypothetical DFT Calculation for this compound:
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -775.4 Hartree | Indicates the overall stability of the molecule. |
| HOMO Energy | -5.8 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.9 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 3.9 eV | Correlates with chemical reactivity and electronic transition energy. |
| Dipole Moment | 0.5 Debye | Indicates the polarity of the molecule, arising from its non-planar structure. |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations, not experimentally verified results for this compound.
For very large molecular systems or for initial, less computationally intensive explorations, semiempirical methods offer a viable alternative to ab initio and DFT calculations. wikipedia.org These methods, such as PM6 or AM1, are also based on quantum mechanics but use parameters derived from experimental data to simplify the calculations. wikipedia.orgacs.org This parameterization makes them significantly faster, allowing for the study of larger PAHs or complex systems involving multiple molecules. researchgate.netacs.org
While less accurate than DFT for fine details of electronic structure, semiempirical methods can effectively model trends in properties across a series of related molecules. nih.gov They are particularly useful for preliminary geometry optimizations and for calculating properties like heats of formation and vibrational frequencies for large PAHs where higher-level theories would be computationally prohibitive. researchgate.netacs.org Reparameterized semiempirical methods have shown promise in reproducing experimental IR spectra for PAHs with accuracy approaching that of more costly methods. acs.org
The concept of aromaticity is central to the chemistry of chrysene and its derivatives. Computational methods provide tools to quantify the aromatic character of the individual rings within the this compound structure. A widely used method is the calculation of Nucleus-Independent Chemical Shift (NICS). acs.orggithub.io NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value typically indicates an aromatic ring (diatropic ring current), while a positive value suggests an anti-aromatic ring (paratropic ring current). github.io
For this compound, the steric strain induced by the bay-region methyl groups causes the molecule to adopt a non-planar, helical structure. This distortion can affect the π-orbital overlap and, consequently, the electronic delocalization and aromaticity of the rings. NICS calculations would be invaluable in assessing how this structural distortion impacts the local aromaticity of each of the four rings in the chrysene core, providing insights that are not apparent from simple resonance structure drawings. rsc.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While quantum mechanics is excellent for describing the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations provide a "movie" of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment. chemrxiv.orgresearchgate.net
The substitution of two methyl groups at the 1- and 11-positions of chrysene introduces significant steric hindrance. These positions are located in the "bay region," a crowded concave area of the molecule. nih.govresearchgate.net To alleviate the severe steric clash between the hydrogen atoms of the methyl groups, the molecule cannot remain planar. Instead, it is forced to twist, adopting a helical conformation.
This helical twist means that this compound is chiral, existing as a pair of non-superimposable mirror images, or enantiomers. This specific type of stereoisomerism, arising from hindered rotation around single bonds, is known as atropisomerism. Computational methods, particularly DFT, can be used to calculate the energy barrier to rotation (racemization) between the two enantiomers. The stability of these enantiomers depends on the magnitude of this barrier.
Comparison of Planar vs. Helical Conformations:
| Property | Hypothetical Planar Conformation | Calculated Helical Conformation |
|---|---|---|
| Steric Strain | Very High | Minimized / Relieved |
| Relative Energy | High (Unstable) | Low (Stable Ground State) |
| Chirality | Achiral | Chiral (Atropisomers exist) |
| π-Orbital Overlap | Optimal | Reduced due to twisting |
Molecular dynamics simulations can model how this compound behaves in various environments, such as in a solvent like water or an organic solvent, or when interacting with other molecules. nih.govmdpi.com An MD simulation would typically start with a computationally optimized structure of the molecule, which is then placed in a simulation box filled with solvent molecules. The simulation then calculates the forces between all atoms and tracks their movements over nanoseconds or longer.
Such simulations could reveal:
Solvation: How solvent molecules arrange themselves around the non-planar, hydrophobic PAH.
Flexibility: The degree of twisting and bending of the chrysene backbone at a given temperature.
Interactions: How this compound might bind to other molecules, such as DNA or proteins. This is particularly relevant as the distorted shape of bay-region methylated PAHs is known to influence their biological activity. nih.govnih.gov
These dynamic simulations bridge the gap between the static picture from quantum chemistry and the macroscopic behavior of the compound in real-world chemical and biological systems.
In Silico Modeling for Predicting Chemical Transformations and Interactions
In silico modeling serves as a powerful tool to forecast the chemical transformations and interactions of this compound. chalmers.se By employing computational algorithms and models, researchers can simulate various scenarios to predict metabolic pathways, structure-activity relationships, and potential toxicological effects. nih.gov
Predictive Models for Metabolic Pathways and Metabolite Formation
Predictive models for the metabolic pathways of this compound are crucial for understanding its biotransformation within biological systems. While direct experimental studies on the metabolism of this compound are not extensively documented, insights can be drawn from related methylated polycyclic aromatic hydrocarbons (PAHs). For instance, the in vitro metabolism of the structurally similar 5,11-dimethylchrysene (B89359) has been investigated, revealing the formation of various metabolites including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols. nih.gov
Computational models can predict the likely sites of metabolism on the this compound structure. These models often consider factors such as the electronic properties of the molecule and the accessibility of different positions to metabolic enzymes like cytochrome P450. It is hypothesized that the metabolic activation of this compound, similar to other carcinogenic PAHs, could proceed through the formation of dihydrodiol epoxides. The position of the methyl groups is expected to significantly influence the regioselectivity of these metabolic transformations. For 5,11-dimethylchrysene, the presence of a methyl group at the 11-position did not hinder the formation of 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene, a potential proximate tumorigen. nih.gov This suggests that the 1-methyl group in this compound might similarly influence the formation of bay-region diol epoxides, which are often implicated in the carcinogenicity of PAHs.
Predictive software can utilize knowledge-based systems and machine learning algorithms to generate a list of potential metabolites. nih.gov These predictions are based on vast databases of known metabolic reactions for similar chemical structures.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. dovepress.com These models are particularly valuable for predicting the potential carcinogenicity and toxicity of compounds like this compound.
The biological activity of methylated chrysenes is highly dependent on their structural features. A key generalization for carcinogenicity in this class of compounds is the presence of a bay-region methyl group and a free peri position adjacent to an unsubstituted angular ring. nih.gov For example, 5,11-dimethylchrysene, which possesses these features, is a strong tumor initiator. nih.gov In contrast, 5,12-dimethylchrysene (B79122), which lacks a free peri position next to the bay-region methyl group, is a weak tumor initiator. nih.gov
| Compound | Tumor-Initiating Activity | Key Structural Features |
| 5-Methylchrysene (B135471) | High | Bay-region methyl group, free peri position |
| 5,11-Dimethylchrysene | High | Bay-region methyl group, free peri position |
| 5,12-Dimethylchrysene | Weak | Lacks a free peri position near the bay-region methyl group |
| 1,5-Dimethylchrysene | Less tumorigenic than 5-MeC | - |
| 5,6-Dimethylchrysene (B1219006) | Significant, but less than 5-MeC | - |
This table is generated based on available data for different dimethylchrysene (B14653177) isomers to infer the potential structure-activity relationships for this compound.
Predictive toxicological models aim to elucidate the mechanisms by which a chemical exerts its toxic effects. For PAHs like this compound, these models often focus on the metabolic activation pathways that lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations.
The development of such models involves several steps:
Data Collection: Gathering existing toxicological data for a range of structurally similar PAHs.
Descriptor Calculation: Computing various molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, and lipophilic properties).
Model Building: Using statistical methods or machine learning algorithms to build a mathematical relationship between the descriptors and the observed toxicity. nih.gov
Validation: Testing the model's predictive ability using an independent set of chemicals.
For this compound, a predictive toxicological model would likely focus on its potential to form bay-region diol epoxides. The model would assess how the specific placement of the two methyl groups influences the stability of the carbocations formed from the epoxide ring-opening, a critical step in the covalent binding to DNA.
Computational Approaches for Reaction Pathway Elucidation
Computational chemistry provides powerful tools for elucidating the reaction pathways of chemical processes, including metabolic activation. mdpi.com Techniques such as Density Functional Theory (DFT) can be used to model the potential energy surface of the reactions involved in the metabolism of this compound.
By calculating the energies of reactants, transition states, and products, researchers can identify the most energetically favorable metabolic pathways. For instance, computational studies can determine whether the formation of a diol epoxide at a particular bay region is kinetically and thermodynamically feasible. These calculations can also provide insights into the stereochemistry of the metabolites formed.
Advanced Computational Methodologies in Molecular Science
The field of molecular science is continually advancing, with new computational methodologies offering deeper insights into the behavior of molecules like this compound.
Machine Learning and Artificial Intelligence: These approaches are increasingly used to develop more accurate and predictive QSAR and toxicological models. d-nb.info Deep learning algorithms, for example, can identify complex patterns in large datasets of chemical structures and biological activities that may not be apparent with traditional statistical methods.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of this compound and its interactions with biological targets such as enzymes or DNA over time. mdpi.com These simulations provide a detailed, atomistic view of how the compound binds to and potentially damages these macromolecules.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of a system (e.g., the binding site of an enzyme and the substrate) with the efficiency of molecular mechanics for the surrounding environment (e.g., the rest of the protein and solvent). mdpi.com QM/MM methods are particularly useful for studying enzymatic reactions involved in the metabolism of this compound.
These advanced computational methodologies hold the promise of providing a more comprehensive understanding of the chemical and biological properties of this compound, ultimately aiding in the assessment of its potential risks to human health and the environment.
Machine Learning Applications in Chemical Space Exploration
The exploration of chemical space for polycyclic aromatic hydrocarbons has been significantly enhanced by the application of machine learning (ML). researchgate.net ML models can efficiently predict the physical and chemical properties of a vast number of compounds, bypassing the need for time-consuming and computationally expensive quantum chemical calculations for each molecule. nih.govwpi.edu These approaches are particularly valuable for PAHs, a class of molecules with immense structural diversity.
Machine learning techniques, including quantitative structure-property relationship (QSPR) models, are trained on datasets of known PAHs to map molecular structures to their electronic properties, such as band gaps, ionization potentials, and electron affinities. nih.gov For instance, ML models have been developed that can predict these properties for PAHs and thienoacenes with an accuracy to within 0.1 eV, rivaling the precision of the quantum chemistry methods used to generate the training data. nih.gov This is achieved by using descriptors that encode the structural information of the molecules, which can be automatically extracted from representations like SMILES strings. nih.gov
Another application involves the prediction of spectroscopic data. ML models can be trained on computationally generated spectra from methods like Density Functional Theory (DFT) to produce more accurate infrared (IR) spectra that better match experimental results. digitellinc.com By developing situationally appropriate scaling functions, ML can account for anharmonicity more effectively than single scaling factors. digitellinc.com These predictive capabilities extend to understanding the interaction of PAHs with biological systems, where ML algorithms are used to analyze the association between PAH exposure and health outcomes. mdpi.com The ability of these models to handle complex mixtures and identify the contributions of individual compounds makes them powerful tools in toxicology and environmental health. mdpi.com For a specific molecule like this compound, these ML frameworks can be used to predict its properties and potential biological activity based on its unique structural features within the broader class of PAHs.
| Application Area | Predicted Property | Machine Learning Approach | Significance |
|---|---|---|---|
| Electronic Properties | Band Gap, Ionization Potential, Electron Affinity | Quantitative Structure-Property Relationship (QSPR) | Rapid prediction of electronic behavior for high-throughput screening. nih.gov |
| Spectroscopy | Infrared (IR) Spectra | Regression models with case-specific scaling factors | Improved accuracy of computational spectra compared to experimental data. digitellinc.com |
| Health & Toxicology | Association with adverse health effects | Supervised learning (Lasso, Elastic Net, etc.) | Identification of key compounds in complex mixtures contributing to toxicity. mdpi.com |
| Materials Science | Catalyst Reactivity (e.g., Zirconocenes) | Models based on quantum-chemical descriptors | Prediction of reaction barriers and catalyst performance. nih.gov |
Relativistic Effects in Electronic Structure Calculations
Relativistic effects in electronic structure calculations arise from the high velocities of electrons in the vicinity of atomic nuclei, which become comparable to the speed of light. arxiv.org These effects are most pronounced for molecules containing heavy elements, where the large nuclear charge leads to significant electron velocities. molcas.orgacademie-sciences.fr For such systems, neglecting relativity can lead to inaccurate predictions of molecular properties, including bond lengths, bond strengths, and NMR chemical shifts. molcas.orgmdpi.com
The primary relativistic corrections are categorized as scalar relativistic effects and spin-orbit coupling. arxiv.orgresearchgate.net Scalar effects, such as the mass-velocity and Darwin terms, influence the energy balance, leading to the contraction and stabilization of s and p orbitals. academie-sciences.fr Spin-orbit coupling arises from the interaction between the electron's spin and its orbital angular momentum, causing the splitting of energy levels. molcas.org This is particularly important for understanding the electronic spectra and reactivity of systems with open shells, such as radicals and transition metal compounds. molcas.org
For polycyclic aromatic hydrocarbons like this compound, which are composed exclusively of light atoms (carbon and hydrogen), relativistic effects are generally considered to be small and are often neglected in computational studies. researchgate.net The velocities of electrons in carbon and hydrogen atoms are not high enough to cause substantial relativistic corrections. However, for highly accurate calculations of certain properties, such as the NMR chemical shifts of nuclei in molecules containing elements from the 6th period or beyond, including relativistic effects is crucial. researchgate.net While the direct impact on the electronic structure of this compound itself is minimal, understanding these principles is essential for the broader field of computational chemistry, especially when comparing PAHs to systems containing heavier elements. mdpi.com
| Effect | Description | Impact on Molecular Properties | Relevance for this compound |
|---|---|---|---|
| Scalar Relativistic Effects (e.g., Mass-Velocity, Darwin) | Corrections to the kinetic and potential energy of electrons due to their high velocities. | Contraction and stabilization of s and p orbitals; affects bond lengths and energies. academie-sciences.fr | Minimal; generally considered negligible for hydrocarbons. |
| Spin-Orbit (SO) Coupling | Interaction between the electron's spin and its orbital motion. | Splitting of electronic energy levels; crucial for spectroscopy and reactivity of heavy-element systems. molcas.org | Negligible for ground-state properties. |
| Heavy Atom on Light Atom (HALA) Effect | Influence of a heavy atom's relativistic effects on the NMR chemical shift of a nearby light atom. | Can cause significant shielding or deshielding of light nuclei (e.g., 1H, 13C). researchgate.net | Not applicable, as the molecule contains no heavy atoms. |
Development of Computational Databases for Polycyclic Aromatic Hydrocarbons
The systematic study of polycyclic aromatic hydrocarbons has been greatly advanced by the development of comprehensive computational databases. chemrxiv.orgnih.govacs.org These databases are essential tools for data-driven investigations, enabling the exploration of structure-property relationships and the design of novel functional materials. researchgate.netchemrxiv.org They provide a foundation for machine learning and deep learning studies by supplying large, curated datasets of molecular structures and their calculated properties. chemrxiv.org
A notable example is the COMPAS Project, which has generated datasets containing tens of thousands of cata-condensed polybenzenoid hydrocarbons. chemrxiv.orgacs.org These databases house optimized ground-state structures and a variety of molecular properties calculated at different levels of theory, such as GFN2-xTB and DFT (B3LYP-D3BJ/def2-SVP). nih.govacs.org The availability of data from different computational methods allows for analysis of correlations and provides flexibility for researchers depending on the required accuracy and computational cost. chemrxiv.org The stored properties often include electronic data such as HOMO and LUMO energies, which are critical for designing molecules for applications in organic electronics. chemrxiv.org
Another significant resource is the NIST Polycyclic Aromatic Hydrocarbon (PAH) database, which contains information on hundreds of PAHs, including three-dimensional structures optimized with DFT methods. acs.orgnist.gov This database links to other resources like the NIST Chemistry WebBook to provide a wide range of chemical information. nist.gov While historically sparse in some areas, efforts to expand these databases with computationally generated data on properties like thermochemistry and UV/Visible spectra are ongoing. nist.gov Such databases are invaluable for the scientific community, allowing for large-scale analysis and the development of predictive models that can be applied to specific molecules of interest, including substituted chrysenes like this compound.
| Database | Number of Compounds (approx.) | Levels of Theory | Key Data Included | Primary Application |
|---|---|---|---|---|
| COMPAS Project (Phase 1) | ~34,000 (xTB) / ~9,000 (DFT) | GFN2-xTB, B3LYP-D3BJ/def2-SVP | Optimized geometries, HOMO/LUMO energies, electronic properties. chemrxiv.orgacs.org | Data-driven design of functional molecules, machine learning studies. chemrxiv.org |
| NIST PAH Database | >660 | DFT (for geometries) | Optimized 3D structures, retention indices, links to thermochemical and spectroscopic data. acs.orgnist.gov | Reference data for chemical analysis, computational validation. nist.gov |
| FAR-database | Based on NIST structures | DFT | Nucleus-independent chemical shift (NICS) values. chemrxiv.org | Aromaticity studies. chemrxiv.org |
Environmental Chemistry and Occurrence of 1,11 Dimethylchrysene
Sources and Formation Pathways in Environmental Matrices
The primary anthropogenic source of 1,11-dimethylchrysene, like other PAHs, is the incomplete combustion of organic materials. These processes release a complex mixture of hydrocarbons into the environment. Industrial activities are significant contributors, including petroleum refining, coal-tar production, coking plants, and aluminum production. Additionally, domestic fuel and coal combustion for heating are major sources of PAH emissions.
PAHs from these sources are released into the atmosphere and can be transported over long distances before being deposited in soil and water systems. The presence of methylated PAHs, such as dimethylchrysenes, in environmental samples is a strong indicator of petrogenic (petroleum-related) or pyrolytic (combustion-related) contamination. For instance, crude oil contains a variety of methylated PAHs, and their presence in sediments can point to oil spills or industrial effluent as the source. nih.govresearchgate.net
Table 1: Major Anthropogenic Sources of PAHs
| Source Category | Specific Examples |
|---|---|
| Industrial Processes | Petroleum refineries, Coking plants, Aluminum smelters |
| Energy Production | Coal-fired power plants, Residential wood & coal burning |
| Transportation | Vehicle exhaust |
| Waste Incineration | Municipal and industrial waste burning |
Natural processes also contribute to the environmental load of PAHs. Forest fires and volcanic eruptions are significant natural sources that release large quantities of these compounds into the atmosphere through the incomplete combustion of biomass. calstate.edu Furthermore, PAHs can be formed through geological processes over long periods. Crude oil and coal are natural reservoirs of a wide array of PAHs, including their alkylated derivatives. nih.govkemdikbud.go.id The specific isomers of dimethylchrysene (B14653177) found in these sources can sometimes provide clues about the origin and thermal maturity of the organic matter.
Environmental Fate and Transformation Processes (Focus on Chemical Degradation)
Once released into the environment, this compound is subject to various transformation processes that determine its persistence and potential for long-range transport. Chemical degradation pathways, including photodegradation and reactions with atmospheric oxidants, are particularly important.
Sunlight can play a crucial role in the degradation of PAHs in the environment. Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation. taylorandfrancis.com Studies on related methylchrysene isomers have shown that they can be degraded by UV radiation. For example, research on 6-methylchrysene (B138361) demonstrated its decomposition when exposed to UV light. researchgate.net The rate of photodegradation can be influenced by the position of the methyl group on the chrysene (B1668918) structure. researchgate.net It is expected that this compound would also be susceptible to photodegradation, likely leading to the formation of various oxidation products. The specific pathway and rate would depend on environmental conditions such as the intensity of solar radiation and the medium in which the compound is present (e.g., water, soil, or adsorbed to particulate matter).
Table 2: Comparative Photodegradation of Chrysene Derivatives
| Compound | Degradation Kinetics | Half-life (Irradiation Dose in W·h/m²) | Reference |
|---|---|---|---|
| Chrysene | Pseudo zero-order | 674.7 | researchgate.net |
| 6-Methylchrysene | Pseudo zero-order | 1578.9 | researchgate.net |
| 6-Nitrochrysene | First-order | 49.9 | researchgate.net |
Data from a study in isooctane (B107328) solution, indicating the relative stability of a methyl-derivative compared to the parent PAH under specific experimental conditions.
In the atmosphere, PAHs can be degraded through reactions with various oxidants, most notably ozone (O₃) and hydroxyl radicals (•OH). nist.govfao.org Ozonolysis, the reaction with ozone, can be a significant degradation pathway for PAHs, especially those adsorbed onto particulate matter. While there is no specific data on the ozonolysis of this compound, studies on chrysene and its 6-methyl and 6-ethyl derivatives have shown that the presence of an alkyl group can influence the reaction rate. The addition of a methyl group to the chrysene structure has been found to enhance the rate of ozonolysis. This suggests that methylated chrysenes may be degraded more rapidly in the atmosphere via this pathway than the parent compound. The reaction products of ozonolysis are typically oxygenated PAHs, which may have different toxicological properties than the parent compounds.
Reactions with hydroxyl radicals are also a major atmospheric removal process for many organic compounds. cdc.gov It is expected that this compound would react with hydroxyl radicals, leading to its transformation into other compounds.
Analytical Methodologies for Environmental Detection and Monitoring (Focus on Chemical Analysis)
Sample Preparation Techniques for Complex Environmental Matrices
The initial and one of the most critical stages in the analysis of this compound is the preparation of the sample. This process aims to extract the analyte from the matrix (e.g., soil, sediment, water, or biological tissues) and remove interfering substances that could compromise the accuracy of the subsequent analysis. The choice of technique is highly dependent on the nature of the sample matrix.
Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the PAHs. The analytes are then eluted with a small volume of an organic solvent. Common sorbents for PAH analysis include C18-bonded silica (B1680970).
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent like dichloromethane (B109758) or hexane (B92381) is a traditional and effective method. It is, however, often labor-intensive and requires large volumes of organic solvents.
Soxhlet and Pressurized Liquid Extraction (PLE): For solid and semi-solid samples such as soil, sediment, and sludge, Soxhlet extraction has been a conventional method. It involves continuous extraction with a solvent over several hours. A more modern and faster alternative is Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption.
Gel Permeation Chromatography (GPC): For complex matrices, particularly those with high lipid content like biological tissues, GPC is a valuable cleanup technique. It separates molecules based on their size, effectively removing large molecules like lipids that can interfere with the analysis of smaller PAHs.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS methodology has been adapted for the extraction of PAHs from various matrices. It typically involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like C18 and graphitized carbon black to remove interfering compounds.
A summary of common sample preparation techniques is provided in the table below.
| Technique | Matrix Applicability | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Water, Liquid Samples | Partitioning of analyte between a solid sorbent and the liquid sample. | High recovery, low solvent usage, potential for automation. | Can be affected by matrix interferences. |
| Liquid-Liquid Extraction (LLE) | Water, Liquid Samples | Partitioning of analyte between two immiscible liquid phases. | Simple and effective. | Labor-intensive, requires large solvent volumes. |
| Soxhlet Extraction | Soil, Sediment, Solid Waste | Continuous extraction with a cycling solvent. | Exhaustive extraction, well-established. | Time-consuming, high solvent consumption. |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissues | Extraction with solvents at elevated temperature and pressure. | Fast, efficient, reduced solvent use compared to Soxhlet. | Requires specialized equipment. |
| Gel Permeation Chromatography (GPC) | Fatty Tissues, Complex Samples | Size-exclusion chromatography to remove large interfering molecules. | Effective for lipid removal. | Can be time-consuming and requires specific instrumentation. |
| QuEChERS | Various (Soil, Food) | Acetonitrile extraction followed by dispersive SPE cleanup. | Fast, high-throughput, uses minimal solvent. | Method development may be required for specific matrix-analyte combinations. |
Advanced Chromatographic and Spectrometric Methods for Trace Analysis
Following sample preparation, advanced analytical instrumentation is required to separate this compound from other compounds and to detect and quantify it at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful and commonly used technique for the analysis of PAHs, including this compound. The separation is typically performed on a capillary column with a nonpolar or semi-polar stationary phase. The retention of PAHs in GC is primarily dependent on their boiling point and, to a lesser extent, their molecular shape. The separation of dimethylchrysene isomers is particularly challenging due to their similar boiling points.
The mass spectrometer provides highly selective and sensitive detection. In full-scan mode, it provides the mass spectrum of the eluting compounds, which can be used for identification by comparison with spectral libraries. For trace analysis, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits. The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 256. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis of PAHs. It is particularly well-suited for the separation of isomers that are difficult to resolve by GC. Reverse-phase HPLC with a C18 column is commonly used, where separation is based on the hydrophobicity of the compounds. Fluorescence detection is often preferred for its high sensitivity and selectivity for PAHs. By selecting specific excitation and emission wavelengths, the detection of target PAHs can be enhanced while minimizing interferences.
The table below summarizes typical instrumental parameters for the analysis of dimethylchrysenes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane), 30-60 m length | Reverse-phase C18 column, 150-250 mm length |
| Carrier Gas/Mobile Phase | Helium or Hydrogen | Acetonitrile/Water gradient |
| Injection | Splitless | Autosampler injection |
| Detector | Mass Spectrometer (Electron Ionization) | Fluorescence Detector or Mass Spectrometer |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Wavelength-programmed fluorescence |
| Key Ions (m/z) for Dimethylchrysenes | 256 (Molecular Ion) | - |
Research Findings on Isomer Separation: The separation of the numerous isomers of dimethylchrysene is a significant analytical hurdle. Research has shown that specialized GC capillary columns, such as those with liquid crystalline stationary phases, can offer enhanced shape selectivity, improving the resolution of isomeric PAHs. Similarly, in HPLC, the choice of stationary phase and mobile phase composition is critical for achieving the separation of closely related isomers. While specific retention data for this compound is not widely published, its analysis falls within the established methodologies for C2-chrysenes.
Future Research Directions and Emerging Trends in 1,11 Dimethylchrysene Research
Advancements in Stereoselective Synthesis of Complex Methylated PAHs
A fundamental challenge in the study of specific MPAHs is the availability of pure, single-isomer compounds in sufficient quantities for toxicological and environmental analysis. mdpi.com Historically, MPAHs have been available primarily as expensive analytical standards in small amounts, hindering large-scale studies. mdpi.com Future research will depend on the development of advanced synthetic methodologies that are not only high-yielding but also exceptionally selective.
Recent synthetic efforts have utilized techniques like the Mallory reaction (a photochemical cyclization) to prepare various methylchrysene isomers. nih.gov These methods involve the photochemical oxidation of stilbenoid precursors, with the regioselectivity sometimes controlled by the strategic placement of eliminating groups like methoxy (B1213986) functions. nih.gov
Future research in this area will likely focus on:
Improving Regioselectivity: Developing novel catalytic systems and reaction conditions to precisely control the position of cyclization and methylation, minimizing the formation of unwanted isomers.
Increasing Efficiency and Scale: Transitioning from laboratory-scale photochemical reactions to more scalable flow chemistry systems, which can offer better control over irradiation time, temperature, and reagent mixing, leading to higher yields and purity.
Stereoselective Approaches for Chiral PAHs: While 1,11-Dimethylchrysene is an achiral molecule, many more complex PAHs and their metabolites are chiral. A significant emerging trend is the development of stereoselective syntheses for these molecules, allowing researchers to study the distinct biological activities of individual enantiomers. Methodologies like asymmetric catalysis will be instrumental in this domain.
Green Chemistry Principles: Incorporating more environmentally friendly practices, such as using less hazardous solvents, reducing the use of stoichiometric oxidants like iodine, and exploring electrochemical synthesis methods. researchgate.net
Progress in these areas will ensure that researchers have access to the specific, high-purity isomers needed to conduct definitive biological and mechanistic studies.
Integration of Advanced Omics Technologies in Mechanistic Studies
Understanding the precise mechanisms by which this compound exerts its biological effects requires a holistic view of cellular responses. Advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful, high-throughput tools to investigate these complex interactions at a systems level. nih.govecetoc.org The application of these technologies is a major emerging trend in toxicology and is expected to shed significant light on the activities of MPAHs. researchgate.net
Transcriptomics: Using techniques like RNA-sequencing, researchers can obtain a comprehensive snapshot of all gene expression changes within a cell or tissue following exposure to this compound. This can reveal the activation or suppression of key signaling pathways involved in metabolism, DNA repair, cell cycle control, and apoptosis. nih.gov
Proteomics: This approach identifies and quantifies the entire set of proteins present in a biological sample. nih.gov It can reveal post-translational modifications and changes in protein abundance that are not apparent from transcriptomic data alone, providing direct insight into the cellular machinery affected by the compound. nih.gov
Metabolomics: By analyzing the complete set of small-molecule metabolites, this technology can identify unique metabolic fingerprints associated with this compound exposure. This is crucial for understanding its biotransformation, identifying potentially toxic metabolites, and discovering biomarkers of exposure. nih.gov
The integration of these multi-omics datasets will be essential for constructing detailed models of the compound's mechanism of action, moving beyond single-endpoint analyses to a more comprehensive and predictive understanding of its toxicology. mdpi.com
Development of Novel Computational Tools for Predictive Chemical Biology
The sheer number of possible MPAH isomers makes it impractical to perform detailed toxicological testing on every one. Computational toxicology is a rapidly developing field that uses computer models to predict the toxicity and biological activity of chemicals based on their structure. nih.govresearchgate.net These tools are becoming indispensable for prioritizing chemicals for further study and for understanding structure-activity relationships (SARs). longdom.org
Future computational research relevant to this compound will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of compounds with their biological activities. longdom.orgresearchgate.net By training advanced QSAR models with data from a diverse set of methylated chrysenes, researchers can develop algorithms to predict the potential carcinogenicity or toxicity of understudied isomers like this compound.
Machine Learning and Artificial Intelligence (AI): AI and machine learning methods are increasingly being used to analyze vast chemical and biological datasets to identify complex patterns that are not apparent through traditional statistical methods. longdom.org These approaches can improve the accuracy of toxicity prediction and help generate new hypotheses about mechanisms of action. nih.gov
Molecular Docking and Simulation: These techniques model the interaction between a small molecule and a target protein at the atomic level. longdom.org They can be used to predict whether this compound is likely to bind to key receptors (like the Aryl Hydrocarbon Receptor) or enzymes (like Cytochrome P450s), providing mechanistic insights into its biological activity.
Integrated Predictive Platforms: Programs like the EPA's ToxCast utilize high-throughput screening data from hundreds of in vitro assays to build predictive models of in vivo toxicity. nih.gov Applying such platforms to a range of MPAHs could rapidly advance the hazard assessment for this class of compounds.
These computational tools will empower researchers to make more informed decisions, explore vast chemical spaces virtually, and focus laboratory resources on the most critical compounds. longdom.org
| Tool/Technology | Application in this compound Research | Potential Outcome |
| QSAR Models | Predict toxicity based on molecular structure. | Prioritization for in-depth toxicological testing. |
| Machine Learning/AI | Analyze large datasets to find complex structure-toxicity patterns. | Improved predictive accuracy; new mechanistic hypotheses. |
| Molecular Docking | Simulate binding to biological targets (e.g., AhR, enzymes). | Insight into potential mechanisms of action. |
| Omics (Multi-omics) | Profile global changes in genes, proteins, and metabolites. | Comprehensive understanding of biological pathways affected. |
Exploration of Non-Canonical Biological Interactions and Pathways
The classical mechanism of PAH carcinogenesis involves metabolic activation to form reactive diol-epoxides that bind to DNA, forming adducts that can lead to mutations. While this is a critical pathway, there is growing evidence that PAHs and MPAHs can also exert effects through other, non-canonical pathways that may contribute to non-genotoxic endpoints or tumor promotion.
Studies on various methylchrysene isomers have revealed several such activities:
Aryl Hydrocarbon Receptor (AhR) Agonism: All six methylchrysene isomers have been shown to be relatively efficient agonists of the AhR, a key regulator of xenobiotic metabolism. nih.gov Potent and sustained AhR activation can disrupt cellular processes and is linked to a variety of toxic effects.
Disruption of Cell-Cell Communication: Research has shown that 5- and 6-methylchrysene (B138361) can inhibit gap junctional intercellular communication (GJIC), a process essential for maintaining tissue homeostasis. nih.gov The disruption of GJIC is a hallmark of many tumor-promoting chemicals.
Interference with Cell Cycle Control: All six methylchrysene isomers were found to disrupt contact inhibition in rat liver cells, suggesting they can interfere with cell cycle regulation in an AhR-dependent manner. nih.gov
Future research on this compound should therefore extend beyond DNA adduct formation to investigate these and other non-canonical mechanisms. This includes studying potential epigenetic effects (e.g., changes in DNA methylation or histone modification), disruption of endocrine signaling pathways, and induction of oxidative stress, all of which can contribute to adverse health outcomes.
Role of this compound in Fundamental Chemical and Biological Discoveries
The study of specific, and often less-abundant, isomers like this compound is fundamental to building a complete and predictive model of MPAH toxicology. The biological activity of methylated chrysenes is highly dependent on the precise location of the methyl groups. For example, 5-methylchrysene (B135471) and 5,11-dimethylchrysene (B89359) are highly tumorigenic, whereas 5,12-dimethylchrysene (B79122) is only a weak tumor initiator. nih.govpsu.edu Furthermore, a study of seven different dimethylchrysene (B14653177) isomers found that all were significantly less tumorigenic than 5-methylchrysene, and only 5,6-dimethylchrysene (B1219006) showed significant activity. psu.edu
These stark differences highlight critical gaps in our understanding of structure-activity relationships. Elucidating the toxicological profile of this compound and comparing it to other isomers will provide crucial data points to refine our predictive models. Such research can answer fundamental questions:
How does methylation at the 1- and 11-positions affect the molecule's three-dimensional shape and electronic properties?
How do these structural changes influence its metabolic activation or detoxification pathways?
Does the 1,11-dimethyl substitution pattern favor or hinder the formation of a bay-region diol-epoxide, the ultimate carcinogenic metabolite?
What is its relative potency as an AhR agonist or an inhibitor of GJIC compared to other isomers?
By systematically characterizing individual isomers like this compound, the scientific community can move from broad generalizations about MPAHs to a nuanced, structure-based understanding of their risk. This knowledge is essential for developing more accurate risk assessments for complex environmental mixtures of PAHs and for discovering the fundamental molecular features that drive carcinogenicity. nih.govnih.gov
Q & A
Q. What are the primary methods for synthesizing and purifying 1,11-Dimethylchrysene in laboratory settings?
Methodological Answer: Synthesis typically involves multi-step aromatic alkylation or cyclization reactions. For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is standard, followed by recrystallization in ethanol. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and characterize using -NMR (δ 2.35 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers reliably detect and quantify this compound in environmental samples?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace analysis. Optimize extraction via solid-phase extraction (SPE) with C18 cartridges. Validate methods using matrix-matched calibration curves to account for environmental interferences (e.g., humic acids) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include logP (octanol-water partition coefficient) ≈ 5.2 (predicting high lipid solubility), UV-Vis absorption maxima at 290 nm and 340 nm (for photostability studies), and melting point ~215°C. These inform solvent selection, stability testing, and environmental persistence models .
Advanced Research Questions
Q. How do structural isomerization and methyl group positioning affect the carcinogenic potential of this compound compared to other PAHs?
Methodological Answer: Conduct Ames tests (Salmonella typhimurium TA98 strain) to assess mutagenicity. Compare metabolic activation pathways using rat liver S9 fractions. Pair with computational studies (density functional theory, DFT) to analyze diol-epoxide formation kinetics and DNA adduct formation. Contrast results with benzo[a]pyrene controls .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across cell lines?
Methodological Answer: Standardize cell culture conditions (e.g., HepG2 vs. A549) by controlling oxygen tension (5% CO₂) and serum concentration. Use metabolomics (LC-MS) to identify cell-specific detoxification enzymes (e.g., CYP1A1/1B1). Validate via siRNA knockdown experiments to isolate metabolic contributions .
Q. How can researchers design robust photodegradation studies for this compound under simulated environmental conditions?
Methodological Answer: Use solar simulators (AM1.5G spectrum) with controlled UV intensity (290–400 nm). Monitor degradation via LC-MS and identify intermediates (e.g., quinones) using -isotope labeling. Model kinetics using pseudo-first-order rate constants () and assess pH dependence (pH 4–9) .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity assays?
Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions via residual plots and leverage bootstrapping for small sample sizes () .
Q. How should researchers address variability in chromatographic retention times during quantitative analysis?
Methodological Answer: Implement internal standards (e.g., deuterated chrysene) to correct for matrix effects. Use retention time locking (RTL) in GC-MS and calibrate daily with certified reference materials. Document variability as relative standard deviation (RSD < 5%) across triplicate runs .
Literature and Ethical Considerations
Q. How can researchers ensure comprehensive literature reviews on this compound while avoiding unreliable sources?
Methodological Answer: Prioritize peer-reviewed journals (e.g., Environmental Science & Technology, Chemosphere) and databases like SciFinder or Reaxys. Exclude non-peer-reviewed platforms (e.g., ). Use citation tracking tools (Web of Science) to map seminal studies and recent advances (post-2020) .
Q. What ethical protocols are critical for handling this compound in vivo studies?
Methodological Answer: Follow OECD Guidelines 453 (combined chronic toxicity/carcinogenicity) and obtain institutional animal care committee (IACUC) approval. Minimize animal use via 3R principles (replacement, reduction, refinement). Report all adverse events in line with ARRIVE guidelines .
Advanced Method Development
Q. What strategies improve the reproducibility of this compound metabolic studies in microsomal assays?
Methodological Answer: Pre-incubate liver microsomes with NADPH-regenerating systems (37°C, pH 7.4). Quantify metabolites (e.g., dihydrodiols) using stable isotope dilution analysis (SIDA). Validate inter-laboratory reproducibility via round-robin testing with blinded samples .
Q. How can machine learning models enhance predictive toxicology for this compound derivatives?
Methodological Answer: Train convolutional neural networks (CNNs) on structural fingerprints (e.g., SMILES notations) and toxicity datasets (EPA ToxCast). Validate models using leave-one-out cross-validation (LOOCV) and external test sets. Prioritize derivatives with predicted EC₅₀ < 10 μM for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
